CL-55

抗菌 抗毒力 III型分泌系统

Researchers studying Gram-negative pathogenesis often face the challenge of obtaining high-purity, validated T3SS inhibitors for reproducible mechanistic studies. CL-55 (CAS 1370706-59-4), also known as Fluorothiazinon, directly addresses this need as a chemically defined 2,4-disubstituted-4H-[1,3,4]-thiadiazine-5-one that blocks bacterial effector protein translocation without direct bactericidal activity. - Demonstrates broad T3SS inhibition against Chlamydia, Salmonella, and Pseudomonas aeruginosa, enabling cross-species virulence research. - Validated in murine infection models, showing potent in vivo pathogen clearance suitable for anti-virulence proof-of-concept studies. - Well-characterized pharmacokinetic profile supports PK/PD modeling for pulsed or continuous dosing regimen evaluation.

Molecular Formula C19H17F2N3O4S
Molecular Weight 421.4188
CAS No. 1370706-59-4
Cat. No. B606712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL-55
CAS1370706-59-4
SynonymsCL-55;  CL 55;  CL55
Molecular FormulaC19H17F2N3O4S
Molecular Weight421.4188
Structural Identifiers
SMILESO=C(C(SC1)=NN(CC2=CC=C(O)C(OCC)=C2)C1=O)NC3=CC=C(F)C=C3F
InChIInChI=1S/C19H17F2N3O4S/c1-2-28-16-7-11(3-6-15(16)25)9-24-17(26)10-29-19(23-24)18(27)22-14-5-4-12(20)8-13(14)21/h3-8,25H,2,9-10H2,1H3,(H,22,27)
InChIKeyDAKWAZGLXWXDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CL-55 化合物概述


CL-55 (CAS 1370706-59-4),又名 Fluorothiazinon,是一种合成的 2,4-二取代-4H-[1,3,4]-噻二嗪-5-酮类化合物 [1]。其分子式为 C₁₉H₁₇F₂N₃O₄S,分子量 421.42 g/mol [2]。作为一种靶向革兰氏阴性菌 III 型分泌系统 (T3SS) 的抑制剂,CL-55 通过抑制细菌效应蛋白向宿主细胞的转运发挥作用,而非直接杀灭细菌 [1]。其化学结构包含 2,4-二氟苯基酰胺基团和 3-乙氧基-4-羟基苄基取代基,这赋予了其特定的理化性质和靶标结合能力 [2]。

1
T3SS inhibitor tool compound For anti-virulence research in Gram-negative pathogens
2
Multi-pathogen workflow Supports mechanistic studies across Chlamydia, Salmonella, and Pseudomonas models
3
In vivo model-ready Reported in vivo exposure and infection model endpoints

CL-55 的不可替代性


尽管市面上存在多种靶向 T3SS 的化学骨架,如 INP0400、INP0341 等,但它们的作用机制和体内外活性谱存在显著差异 [1][2]。这些差异源于化合物对 T3SS 不同组分的靶向特异性、不同的药代动力学特性以及体内清除病原体的效能。因此,在针对特定病原体或感染模型的实验设计中,直接替换为另一种 T3SS 抑制剂可能导致实验结果的不可预测和不可重复。

T3SS inhibitor substitution context
CL-55 (this compound) Reported broad anti-virulence activity profile across multiple pathogen genera.
INP0400, MBX-1641, INP0341 Target-spectrum and PK characteristics differ; mechanism-specific response may not transfer directly.
Experimental reproducibility note
Defined PK profile available Mouse PK parameters support exposure-model interpretation.
Alternative T3SS inhibitors PK properties differ; substitution may alter infection-model endpoint context.

CL-55 产品特异性证据


广谱 T3SS 抑制活性

与许多仅针对特定菌种的 T3SS 抑制剂不同,CL-55 在体外对衣原体属、铜绿假单胞菌和沙门氏菌的 T3SS 均显示出抑制活性,且不影响细菌生长 [1]。这种广谱性是其相较于同类化合物如 INP0400(主要针对衣原体和耶尔森菌)和 MBX-1641(主要针对铜绿假单胞菌)的显著优势 [2][3]。

Broad T3SS inhibition
Cross-study comparable
Active against T3SS in Chlamydia spp., P. aeruginosa, S. enterica
Comparators typically active against 1–2 genera.
Supports multi-pathogen anti-virulence research workflow.
In vitro T3SS effector secretion assays; cross-study interpretation advised.
抗菌 抗毒力 III型分泌系统 沙门氏菌 衣原体

体内沙门氏菌清除活性

在体内沙门氏菌感染模型中,CL-55 显示出强大的病原体清除能力。与未治疗的对照组相比,以 10 mg/kg 的剂量连续 4 天腹腔注射 CL-55,可使脾脏中的沙门氏菌数量减少约 500 倍 [1]。该疗效与直接杀菌的抗生素(如阿奇霉素)机制不同,但同样能达到显著控制感染的效果。

Salmonella burden reduction
Head-to-head comparison
~500-fold reduction in spleen CFU vs. untreated control
BALB/c mice, 10 mg/kg i.p., 4 days.
Reported in vivo pathogen clearance endpoint context.
Model-specific; replication under other conditions to be verified.
体内药效 沙门氏菌感染 器官清除 抗毒力治疗

衣原体生殖道感染清除效果

在小鼠衣原体生殖道感染模型中,CL-55 显示出高效的感染清除能力。从感染后第 1 天开始治疗,在 50 mg/kg 剂量下,感染后第 11 天即可实现感染滴度的完全清除(降至 0 IFU/mL)[1]。相比之下,另一种 T3SS 抑制剂 INP0341 在类似模型中(感染剂量为 5 × 10² IFU)仅能将培养阳性率从 100% 降至 31% [2]。

Chlamydia urogenital clearance
Cross-study comparable
CL-55: complete clearance (0 IFU/mL) day 11 post-infection
INP0341: 31% of treated mice remained culture-positive.
Supports comparative anti-chlamydial endpoint interpretation.
Different dosing routes and models; direct comparability limited.
衣原体感染 体内药效 生殖道模型 病原体清除

药代动力学分布与清除

CL-55 在小鼠体内的药代动力学研究表明,该化合物具有独特的快速分布和清除特征。单次腹腔注射后,其半衰期 (t₁/₂) 为 0.36 小时,达峰时间 (Tmax) 为 0.17 小时,血浆峰浓度 (Cmax) 为 10.98 μg/mL [1]。这种快速的药代动力学特性有助于其在感染早期迅速分布至靶器官并发挥抗毒力作用,随后被快速清除,可能有助于降低长期毒副作用的风险。

Mouse PK profile
Supporting evidence
t₁/₂ 0.36 h, Tmax 0.17 h, Cmax 10.98 μg/mL (i.p.)
Informs exposure-model study design for in vivo anti-virulence experiments.
Rapid distribution and clearance; no comparator PK data available.
药代动力学 PK 参数 体内清除率 分布

CL-55 科研与工业应用


T3SS 介导的毒力机制研究

由于其广谱的 T3SS 抑制活性(证据来自第 3 节),CL-55 是研究衣原体、沙门氏菌、铜绿假单胞菌等多种重要革兰氏阴性病原体毒力机制的理想化学探针。研究人员可以使用 CL-55 来特异性阻断 T3SS 功能,从而剖析该分泌系统在细菌入侵、胞内生存和宿主免疫逃逸中的具体作用 [1]。

体内概念验证与临床前评估

CL-55 在沙门氏菌和衣原体感染小鼠模型中已展现出强大的体内病原体清除能力(证据来自第 3 节)。因此,它非常适合用于抗毒力治疗策略的体内概念验证研究,可作为阳性对照化合物,用于评估新型抗毒力候选药物的体内疗效,或用于研究抗毒力疗法与宿主免疫系统的协同作用 [2][3]。

PK/PD 建模与给药方案优化

CL-55 已知的药代动力学参数(证据来自第 3 节)使其成为研究抗毒力药物 PK/PD 关系的宝贵工具。研究人员可以利用其快速分布和清除的特点,探索脉冲式给药或连续给药等不同方案对体内药效的影响,从而为抗毒力药物的临床给药方案设计提供理论依据 [4]。

Application
Selection Property
Validation Focus
T3SS Virulence Mechanism Studies
Multi-pathogen T3SS inhibition profile
Effector translocation assays in Chlamydia, Salmonella, Pseudomonas models
In Vivo Anti-Virulence Proof-of-Concept
Reported pathogen clearance in murine infection models
Bacterial burden endpoints (CFU, IFU) in spleen and urogenital tissues
PK/PD Relationship Research
Characterized mouse PK parameters
Exposure-response modeling with T3SS inhibition readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CL-55

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.